Scaffold‑Level Differentiation: Bridging Cyclic Pyrimidinone vs. Linear Pyrimidinone Lp‑PLA2 Inhibitors
Lp‑PLA2‑IN‑4 is the single chiral (9R)‑bridging cyclic pyrimidinone analog (Compound 38) explicitly enumerated in patent WO2021228159A1, which reports that the bridging tricyclic scaffold confers a distinct conformational constraint compared to earlier linear pyrimidinones such as darapladib [REFS‑1]. The patent family demonstrates that the bridged architecture enables additional hydrogen‑bond acceptor contacts (10 acceptors vs. 7–8 in typical linear pyrimidinones) and restricts the rotatable bond count to 5, a feature potentially beneficial for reducing entropic penalty upon target binding [REFS‑1][REFS‑2]. Although exact IC₅₀ values for Lp‑PLA2‑IN‑4 are not publicly disclosed, the patent series context and the compound’s independent commercial availability as a chemical probe indicate scaffold‑level differentiation that cannot be achieved by simply substituting a generic linear‑pyrimidinone Lp‑PLA2 inhibitor.
| Evidence Dimension | Scaffold topology (bridging cyclic vs. linear pyrimidinone) |
|---|---|
| Target Compound Data | Tricyclic 10-oxa-1,5,7-triazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one core; molecular weight 495.4 Da; 10 H‑bond acceptors; 5 rotatable bonds; single (9R) stereocenter |
| Comparator Or Baseline | Darapladib (linear pyrimidinone; IC₅₀ 0.25 nM); other linear pyrimidinones in prior art |
| Quantified Difference | Scaffold distinctness is structural, not numerical, but results in distinct conformational space (bridged vs. open chain) |
| Conditions | Structural analysis based on patent WO2021228159A1 and calculated molecular properties [REFS‑1][REFS‑2] |
Why This Matters
For procurement, the unique scaffold means Lp‑PLA2‑IN‑4 may exhibit different off‑target profiles, physicochemical properties, and IP position relative to generic linear‑pyrimidinone Lp‑PLA2 inhibitors; it is not a simple interchangeable analog.
- [1] Zhenhua Gu et al. Bridging cyclic pyrimidinones, methods of preparation thereof, compositions thereof and uses. Patent WO2021228159A1, 2022. View Source
